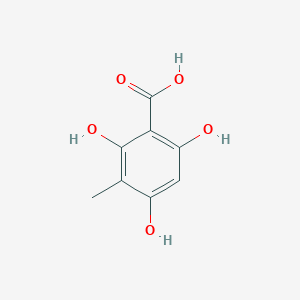

Benzoic acid, 2,4,6-trihydroxy-3-methyl-

Description

Contextualization within Natural Product Chemistry

In the vast landscape of natural product chemistry, orsellinic acid is a cornerstone metabolite. It is a primary product of polyketide synthase (PKS) enzymes, which are found in bacteria, fungi, and plants. researchgate.net In fungi and lichens, orsellinic acid is a common starting unit for the biosynthesis of depsides, depsidones, and meroterpenoids (natural products of mixed biosynthetic origin). nih.govwikipedia.orgrsc.org Its formation is a key step in pathways leading to compounds with diverse structures and functions, from pigments and toxins to molecules with potential pharmaceutical applications. pnas.org The study of its biosynthesis and the subsequent enzymatic modifications provides a model for understanding how organisms generate chemical diversity.

Historical Perspectives on Orsellinic Acid Research

The investigation of lichen chemistry in the early 20th century laid the groundwork for the discovery of orsellinic acid and its relatives. One of the early significant reports on its chemical constituents dates back to 1940, with studies on the lichen Parmelia latissima. wikipedia.org However, the formal isolation and characterization of orsellinic acid from a fungal source, Chaetomium cochliodes, was reported in 1959. bioaustralis.com Subsequent research, such as the work on Penicillium madriti in the 1960s, further elucidated its production and biosynthesis by fungi. bioaustralis.com These foundational studies opened the door to understanding the polyketide pathway and the central role orsellinic acid plays as an intermediate in the biosynthesis of more complex natural products.

Broad Academic Significance of Orsellinic Acid and its Derivatives

The academic significance of orsellinic acid is multifaceted. It is a key biosynthetic precursor, and its derivatives exhibit a wide spectrum of biological activities, making them subjects of intense research in medicine and biotechnology. The elucidation of the gene clusters responsible for orsellinic acid biosynthesis in various fungi, such as Aspergillus nidulans, has been a significant advancement, enabling the use of synthetic biology and genome editing tools to explore and engineer these pathways. nih.govnih.gov This has led to the generation of novel molecules with potentially improved bioactivities, highlighting the compound's importance in drug discovery and development. nih.gov

Derivatives of orsellinic acid have shown a remarkable range of biological effects, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. thieme-connect.comresearchgate.net For instance, the unique meroterpenoid daurichromenic acid, which contains an orsellinic acid moiety, has been noted for its potent anti-HIV activity. frontiersin.org Furthermore, novel dimeric derivatives, the sporormielones, have been found to improve short-term memory in research models. rsc.orgrsc.org The synthesis of novel orsellinic esters and depsides has also yielded compounds with significant α-glucosidase inhibitory activity, suggesting potential applications in managing hyperglycemia. nih.gov These findings underscore the broad and continuing impact of research into orsellinic acid and its chemical offspring.

Key Properties of Orsellinic Acid

| Property | Value |

| IUPAC Name | 2,4-Dihydroxy-6-methylbenzoic acid |

| Chemical Formula | C₈H₈O₄ |

| Molar Mass | 168.148 g·mol⁻¹ |

| Melting Point | 176 °C (349 °F; 449 K) |

Selected Orsellinic Acid Derivatives and Their Reported Activities

| Derivative | Source Organism (Example) | Reported Biological Activity |

| Lecanoric acid | Lichens | Anticancer, antibacterial, antiviral researchgate.net |

| Oosporein (B1530899) | Beauveria bassiana (fungus) | Fungal virulence factor, evades insect immunity pnas.org |

| Daurichromenic acid | Rhododendron dauricum (plant) | Potent anti-HIV activity frontiersin.org |

| Ascofuranone (B1665194) | Acremonium sp. (fungus) | Antitrypanosomal, antitumor thieme-connect.com |

| Ascochlorin (B1665193) | Acremonium sp. (fungus) | Antiviral, antitumor, hypolipidemic thieme-connect.com |

| Sporormielones | Sporormiella sp. (fungus) | Short-term memory improvement rsc.orgrsc.org |

| Orsellinic esters | Synthetic | α-glucosidase inhibition nih.gov |

Structure

3D Structure

Properties

CAS No. |

95124-62-2 |

|---|---|

Molecular Formula |

C8H8O5 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2,4,6-trihydroxy-3-methylbenzoic acid |

InChI |

InChI=1S/C8H8O5/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2,9-11H,1H3,(H,12,13) |

InChI Key |

KUZMGSVKYDYRHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1O)O)C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Significance of Orsellinic Acid

Distribution in Biological Systems

Orsellinic acid and its derivatives are not confined to a single domain of life but are instead found across a wide spectrum of organisms, highlighting their versatile roles in different ecological niches.

Fungal Production of Orsellinic Acid

Fungi are prolific producers of a vast array of secondary metabolites, with orsellinic acid being a key precursor to many of these compounds. ontosight.ai Its biosynthesis in fungi is a complex and tightly regulated process. ontosight.ai

Filamentous fungi are a major source of orsellinic acid and its hybrid natural products, particularly meroterpenoids, which are molecules derived from both polyketide and terpenoid pathways. nih.govthieme-connect.com A notable class of these are the orsellinic acid-sesquiterpene hybrids, which are formed by the coupling of orsellinic acid with a farnesyl group. nih.gov These compounds have been isolated from various filamentous fungi found in diverse ecological niches, from marine sponges to terrestrial soil. thieme-connect.comthieme-connect.com Genera such as Acremonium, Ascochyta, Neonectria, Cylindrocarpon, Fusarium, Verticillium, and Stachybotrys are predominant producers of these structurally diverse molecules. thieme-connect.com For instance, the well-known compounds ascochlorin (B1665193) and ascofuranone (B1665194) are orsellinic acid-sesquiterpene hybrids produced by filamentous fungi. nih.gov Other derivatives found in fungi include oosporein (B1530899) in Beauveria bassiana, F9775 and gerfelin (B1246277) in Aspergillus nidulans, and griseofulvin (B1672149) in Penicillium species. researchgate.net

Interactive Data Table: Orsellinic Acid Derivatives in Filamentous Fungi

| Derivative | Producing Fungi |

| Ascochlorin | Ascochyta viciae (Acremonium egyptiacum, Acremonium sclerotigenum) |

| Ascofuranone | Filamentous fungi |

| Oosporein | Beauveria bassiana |

| F9775 | Aspergillus nidulans |

| Gerfelin | Aspergillus nidulans |

| Griseofulvin | Penicillium species |

| Sporormielone | Sporormiella species |

Basidiomycetes, another major phylum of fungi, are also known to produce derivatives of orsellinic acid. nih.gov For example, prenylphenols, which are hybrid compounds with an orsellinic acid moiety and a prenyl side chain, have been frequently isolated from the genus Stereum (false turkey tail fungi) and other members of the Russulales order. nih.gov The honey mushroom, Armillaria mellea, is known to contain the 4-methyl ether of orsellinic acid, also known as everninic acid. mdpi.comwikipedia.org Research on a stereaceous basidiomycete referred to as BY1 led to the identification of two orsellinic acid synthases, highlighting the genetic basis for the production of these compounds in this fungal group. nih.gov

Lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium, are particularly rich sources of orsellinic acid and its derivatives. mdpi.comwikipedia.org Orsellinic acid is a fundamental building block for a class of compounds called depsides, which are formed by the esterification of two or more phenolic acid units. wikipedia.orgnih.gov Lecanoric acid, a common lichen depside, is a dimer of orsellinic acid. researchgate.net Depsides and depsidones (a further modified class of depsides) are widespread in lichens and contribute to their chemical diversity. nih.gov Orsellinic acid itself has been identified in various lichen genera, including Roccella, Lecanora, and Lobaria yunnanensis. mdpi.com The production of these compounds is a result of the polyketide pathway within the fungal partner of the lichen symbiosis. researchgate.net

Interactive Data Table: Orsellinic Acid and its Depside Derivatives in Lichens

| Compound | Lichen Source (Genus) |

| Orsellinic acid | Roccella, Lecanora, Lobaria |

| Lecanoric acid | Parmelia, Parmotrema, Umbilicaria |

| Atranorin | Cladonia, Parmelia, Stereocaulon |

| Gyrophoric acid | Umbilicaria |

| Evernic acid | Evernia |

Plant Production of Orsellinic Acid

While more commonly associated with fungi and lichens, orsellinic acid and its derivatives are also produced by some plants. researchgate.net One of the most notable examples is the production of daurichromenic acid by Rhododendron dauricum. frontiersin.orgresearchgate.net This anti-HIV meroterpenoid is composed of a sesquiterpene and an orsellinic acid moiety. frontiersin.orgresearchgate.net The biosynthesis of the orsellinic acid portion in this plant has been a subject of research, leading to the identification of a novel polyketide synthase. frontiersin.orgnih.gov Additionally, a 2-O-β-D-glucopyranoside derivative of orsellinic acid has been found in cloves, the aromatic flower buds of Syzygium aromaticum. mdpi.com

Bacterial Production of Orsellinic Acid

The production of orsellinic acid has also been observed in bacteria. mdpi.com While natural bacterial production is documented, there has been significant interest in the engineered biosynthesis of orsellinic acid in bacteria. nih.govnih.gov Researchers have successfully engineered the bacterial 6-methylsalicylic acid synthase (6-MSAS) to function as an orsellinic acid synthase (OSAS). nih.gov This work, which utilized the 6-MSAS from the chlorothricin biosynthesis pathway, demonstrates the potential for using bacteria as platforms for producing orsellinic acid and its derivatives for various applications. nih.gov

Marine Organisms and Metabolites

Orsellinic acid is classified as a marine metabolite, indicating its production by microorganisms and macroorganisms in marine ecosystems. ebi.ac.ukebi.ac.ukebi.ac.uk It has been isolated from fungi derived from marine sources, including those associated with macroalgae and sponges. d-nb.info For instance, a comparative metabolomics study of the red alga Corallina officinalis and its associated endosymbiotic fungi (Aspergillus nidulans, Aspergillus flavipes, and Aspergillus flavus) revealed the presence of orsellinic acid in both the host alga and the fungal extracts. rsc.org The shared presence of such metabolites suggests a potential symbiotic relationship where the fungi may provide a chemical defense for the host organism. rsc.org Fungi from the genus Acremonium, isolated from various sources including marine organisms, are also known producers of orsellinic acid derivatives. researchgate.net Additionally, derivatives such as comazaphilones, which contain an orsellinic acid moiety, have been isolated from marine-derived fungi and exhibit antibacterial properties. nih.gov

Ecological Roles of Orsellinic Acid

Orsellinic acid and its derivatives are not merely metabolic byproducts; they are active participants in the complex chemical language of ecosystems. They mediate interactions between different species, contribute to defense mechanisms, and influence the growth and development of neighboring organisms.

Roles in Microbial Communication and Interactions

Orsellinic acid is a key molecule in the chemical crosstalk between different microbial species, particularly between bacteria and fungi. nih.gov Its production in the fungus Aspergillus nidulans is a well-studied example of interspecies communication. Under typical laboratory conditions, the gene cluster responsible for synthesizing orsellinic acid in A. nidulans is silent. bohrium.combiorxiv.org However, this silence is broken upon direct physical interaction with certain soil-dwelling bacteria, such as Streptomyces rapamycinicus or Streptomyces iranensis. biorxiv.orgasmblog.orgnih.gov

This bacterial-fungal interaction triggers a significant activation of the fungal ors gene cluster, leading to the production of orsellinic acid and its derivatives, including lecanoric acid. bohrium.comasmblog.orgnih.gov The activation mechanism is sophisticated, involving histone modification—specifically, the acetylation of histone H3, catalyzed by the fungal Saga/Ada complex. asmblog.orgnih.gov The bacterium, in essence, provides the signal that remodels the fungal chromatin, making the previously silent genes accessible for transcription. bohrium.comasmblog.org The bacterial trigger has been identified as a class of arginine-derived polyketides, such as azalomycin F, produced by the Streptomyces species. nih.govresearchgate.net

The production of these compounds, particularly lecanoric acid—a typical lichen metabolite—suggests a role in mediating symbiotic or competitive relationships. nih.govpnas.org It is hypothesized that the fungus may be employing a defense strategy, as lecanoric acid can inhibit ATP synthesis and electron transfer in susceptible organisms. pnas.org This induced secondary metabolism highlights how microorganisms communicate and respond to each other's presence, shaping the structure and function of their communities. nih.govnih.gov

Contribution to Plant Defense Mechanisms

Orsellinic acid and its derivatives contribute to the defensive capabilities of plants, often through the actions of associated endophytic or symbiotic fungi. Fungal polyphenols, synthesized via the polyketide pathway, can enhance fungal resilience and play a role in ecological interactions, including providing protection to a host plant. researchgate.net Plant endophytic fungi, which live within plant tissues without causing disease, can produce a variety of bioactive compounds. thieme-connect.com These metabolites, including orsellinic acid-sesquiterpene hybrids, may be involved in the plant's defense against pathogens and herbivores. thieme-connect.com The regulation of orcinol (B57675) metabolism, a related process, has been implicated in plant defense mechanisms and symbiotic interactions. ontosight.ai The expression of genes for orsellinic acid biosynthesis in fungi can be influenced by various stress conditions, suggesting a role in the fungus's ability to survive and protect its niche, which can extend to a host plant. researchgate.net

Allelopathic Potential of Orsellinic Acid and its Derivatives

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Orsellinic acid and its derivatives have demonstrated significant allelopathic potential, particularly as inhibitors of plant growth. scielo.brcdnsciencepub.com

Bioassays have shown that these compounds can affect plant species differently. scite.ai For example, a study investigating the effects of lecanoric acid and seven of its orsellinate ester derivatives on the germination and growth of lettuce (Lactuca sativa) and onion (Allium cepa) found that A. cepa was generally more sensitive to the compounds. scielo.brscielo.brresearchgate.net While the germination of L. sativa was not significantly affected, the germination of A. cepa was inhibited by several of the ester derivatives. scielo.brscielo.br

Growth parameters, such as root and coleoptile/hypocotyl elongation, were even more sensitive to these compounds than germination. scite.aiscielo.br In both plant species, radicle growth was significantly inhibited by most of the orsellinates and by lecanoric acid at lower concentrations. scielo.br These findings underscore the potential for these natural products to act as germination and growth-regulating agents, which could be promising for the development of natural herbicides. scielo.brresearchgate.net

Table 1: Allelopathic Effects of Orsellinic Acid Derivatives on Lactuca sativa (Lettuce) and Allium cepa (Onion)

| Compound | Target Species | Concentration (M) | Effect on Germination | Effect on Radicle Growth | Effect on Hypocotyl/Coleoptile Growth |

|---|---|---|---|---|---|

| Lecanoric acid | L. sativa | 10⁻³ to 10⁻⁹ | Not Significant | Inhibition (except at 10⁻³) | Inhibition |

| Lecanoric acid | A. cepa | 10⁻³ to 10⁻⁹ | Not Significant | Inhibition (except at 10⁻³) | Inhibition (except at 10⁻³) |

| Methyl orsellinate | L. sativa | 10⁻³ to 10⁻⁹ | Not Significant | Not Significant | Not Significant |

| Methyl orsellinate | A. cepa | 10⁻³ to 10⁻⁹ | Not Significant | Inhibition | Inhibition (except at 10⁻⁵) |

| Ethyl orsellinate | L. sativa | 10⁻³ to 10⁻⁹ | Not Significant | Inhibition | Inhibition (at 10⁻⁷, 10⁻⁹) |

| Ethyl orsellinate | A. cepa | 10⁻³ to 10⁻⁹ | Inhibition | Inhibition | Inhibition |

| n-Propyl orsellinate | L. sativa | 10⁻³ to 10⁻⁹ | Not Significant | Inhibition | Inhibition |

| n-Propyl orsellinate | A. cepa | 10⁻³ to 10⁻⁹ | Inhibition | Inhibition | Inhibition |

Biosynthetic Pathways and Regulation of Orsellinic Acid

Polyketide Synthase (PKS) Pathway for Orsellinic Acid Biosynthesis

Polyketide Chain Formation and Cyclization

The formation of the polyketide chain of orsellinic acid begins with a starter unit, typically acetyl-CoA, and three extender units of malonyl-CoA. The iterative condensation of these units, catalyzed by the PKS, results in a linear tetraketide intermediate. researchgate.net This intermediate remains bound to the enzyme complex until it reaches the correct length.

Once the full-length polyketide chain is assembled, it undergoes an intramolecular cyclization reaction. This process is often directed by a specific product template (PT) domain within the PKS or can occur spontaneously. The cyclization of the tetraketide intermediate to form the aromatic ring of orsellinic acid is a crucial step. In the absence of a specific cyclase, the intermediate can sometimes cyclize into other related compounds, such as orcinol (B57675), through decarboxylative aldol condensation. nih.gov The final release from the enzyme is typically catalyzed by a thioesterase (TE) domain, which also plays a role in the cyclization process. umich.edu

Key Enzymatic Components in Orsellinic Acid Biosynthesis

The biosynthesis of orsellinic acid is a multi-enzyme process, with each component playing a critical role in the assembly and modification of the polyketide chain.

The central enzyme in orsellinic acid biosynthesis is the Polyketide Synthase (PKS). In fungi, orsellinic acid synthase (OSAS) is a non-reducing iterative Type I PKS. nih.gov These are large, multidomain proteins that contain all the necessary catalytic domains on a single polypeptide chain. mdpi.com For example, the orsellinic acid synthase (AN7909.4) in Aspergillus nidulans is a 2104 amino acid protein with a domain organization of SAT-KS-AT-PT-ACP-ACP-TE/CYC. nih.gov In contrast, plants utilize Type III PKSs, such as the orcinol synthase (ORS) identified in Rhododendron dauricum, which can produce orsellinic acid. frontiersin.org These are smaller, homodimeric enzymes that use a single active site for iterative condensation reactions. nih.gov Several iterative type I PKSs have been identified as OSA synthases in fungi. frontiersin.org

Table 1: Identified Orsellinic Acid Synthases and their characteristics

| Enzyme Name/Gene | Organism | PKS Type | Key Findings |

| Orsellinic Acid Synthase (AN7909.4) | Aspergillus nidulans | Iterative Type I NR-PKS | Sufficient for orsellinic acid production. nih.gov |

| Orcinol Synthase (ORS) | Rhododendron dauricum | Type III PKS | Produces orcinol as a major product and orsellinic acid as a minor product. frontiersin.org |

| PKS1 and PKS2 | Stereaceous basidiomycete BY1 | Non-reducing Type I PKS | Both enzymes were identified as orsellinic acid synthases. ilrs.de |

Acetyl-CoA carboxylase (ACC) is a crucial enzyme in the biosynthesis of orsellinic acid as it provides the malonyl-CoA extender units required for polyketide chain elongation. nih.gov ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. youtube.com This is the committed step in fatty acid biosynthesis and is also a key provider of building blocks for polyketide synthesis. nih.govmdpi.com The availability of malonyl-CoA is often a rate-limiting factor in polyketide production. In some organisms, multiple paralogs of ACC exist, with specific roles in primary and secondary metabolism. nih.gov

Orsellinic acid synthases exhibit specificity for their starter and extender units. Fungal Type I PKSs typically show a strong preference for acetyl-CoA as the starter unit and malonyl-CoA as the extender unit. nih.gov Plant Type III PKSs, like the orcinol synthase from Rhododendron dauricum, also preferentially use acetyl-CoA as a starter substrate. frontiersin.org The catalytic mechanism involves a series of decarboxylative Claisen condensations. The acyltransferase (AT) domain selects and loads the starter and extender units onto the acyl carrier protein (ACP). mdpi.com The ketosynthase (KS) domain then catalyzes the condensation reaction, extending the polyketide chain. youtube.com This process is repeated until the tetraketide is formed, after which the thioesterase (TE) or a cyclase domain facilitates the cyclization and release of orsellinic acid. umich.edu In some plant PKSs, the presence of an additional cyclase, like olivetolic acid cyclase, can enhance the production of orsellinic acid. frontiersin.org

Biosynthetic Gene Clusters Associated with Orsellinic Acid

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a biosynthetic gene cluster (BGC). This facilitates the co-regulation and coordinated expression of all the necessary genes.

BGCs for orsellinic acid and its derivatives have been identified in numerous fungi. researchgate.net For example, in Aspergillus nidulans, the gene for orsellinic acid synthase (AN7909.4) is part of a larger cluster that also includes genes for the biosynthesis of more complex derivatives like F-9775A and F-9775B. nih.gov Research has shown that the PKS gene alone is sufficient for orsellinic acid biosynthesis. nih.govresearchgate.net The organization of these clusters can vary between different fungal species. researchgate.net

While the concept of BGCs is well-established in fungi and bacteria, it is a more recent discovery in plants. frontiersin.org Although a specific BGC solely for orsellinic acid has not been extensively characterized in plants, the enzymes involved in its formation are often part of larger metabolic pathways for more complex molecules. For instance, the orcinol synthase in Rhododendron dauricum, which produces orsellinic acid, is involved in the biosynthesis of the meroterpenoid daurichromenic acid. frontiersin.org

Table 2: Examples of Orsellinic Acid-Associated Biosynthetic Gene Clusters

| Organism | Cluster Name/Key Gene | Associated Products |

| Aspergillus nidulans | F9775/orsellinic acid cluster (AN7909.4) | Orsellinic acid, F-9775A, F-9775B, gerfelin (B1246277), diorcinol nih.govresearchgate.net |

| Lichen-forming fungi | PKS16 clade | Orsellinic acid derivatives (e.g., gyrophoric acid) asm.orgnih.gov |

| Stereaceous basidiomycete BY1 | PKS1 and PKS2 genes | Orsellinic acid, cloquetin ilrs.denih.gov |

Regulation of Orsellinic Acid Biosynthesis

The biosynthesis of orsellinic acid, a key intermediate in the production of numerous secondary metabolites, is a tightly controlled process within fungi. This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the activity of the enzymes themselves, ensuring that the production of orsellinic acid is aligned with the metabolic state of the organism and its environmental conditions.

Transcriptional Regulation Mechanisms

The expression of the genes responsible for orsellinic acid biosynthesis is intricately regulated, with epigenetic modifications playing a crucial role. In the fungus Aspergillus nidulans, the regulation of the ors gene cluster, which is responsible for producing orsellinic acid and its derivatives, involves histone acetylation. Specifically, the acetylation of histone H3 at lysine 9 (H3K9ac) by the GcnE acetyltransferase, a component of the SAGA/ADA complex, is associated with the activation of this gene cluster.

The activity of this complex and, consequently, the expression of the ors genes are influenced by regulatory proteins. VeA and MvlA have been identified as repressors of the cryptic ors gene cluster. The loss of VeA leads to an upregulation of F9775A and F9775B, which are downstream products of orsellinic acid. This derepression is linked to an increase in gcnE expression and subsequent H3K9 acetylation within the ors gene cluster. Conversely, the overexpression of MvlA in a ΔveA background reduces the production of these compounds, correlating with decreased gcnE expression and lower levels of H3K9 acetylation. The deletion of gcnE in the ΔveA background completely abolishes the activation of the ors cluster, confirming the central role of this histone acetyltransferase in the transcriptional activation of orsellinic acid biosynthesis.

Histone acetylation, particularly H3K9ac and H3K14ac deposited by GcnE, has been shown to be localized in the promoter region of key regulatory genes within secondary metabolite clusters, thereby initiating their transcription. mdpi.comnih.gov

Post-Translational Modifications Affecting Enzyme Activity

While specific post-translational modifications (PTMs) directly targeting orsellinic acid synthase have not been extensively detailed in the available research, it is a well-established principle that polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) require a critical PTM for their activity. This modification is the phosphopantetheinylation of the acyl carrier protein (ACP) domain within the PKS. nih.gov

This essential activation step is catalyzed by a phosphopantetheinyl transferase (PPTase). The PPTase transfers a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue within the ACP domain. This converts the apo-ACP into the active holo-ACP, which is then capable of covalently binding the growing polyketide chain. This modification is fundamental for the function of all PKSs, including the orsellinic acid synthase.

Other PTMs, such as phosphorylation, acetylation, glycosylation, and ubiquitination, are known to regulate the activity, stability, and localization of various enzymes involved in metabolic pathways. researchgate.net While direct evidence for these modifications on orsellinic acid synthase is currently lacking, it is plausible that such mechanisms contribute to the fine-tuning of its activity in response to cellular signals.

Metabolic Feedback Inhibition

Specific details regarding the metabolic feedback inhibition of orsellinic acid biosynthesis are not extensively documented in the scientific literature. However, feedback inhibition is a common regulatory mechanism in metabolic pathways to prevent the overaccumulation of a product. In this process, the final product of a pathway binds to an allosteric site on an enzyme that catalyzes an early step in the pathway, causing a conformational change that reduces the enzyme's activity. study.com

It is conceivable that orsellinic acid itself, or a downstream metabolite derived from it, could inhibit the activity of the orsellinic acid synthase. This would provide a rapid and efficient way to control the metabolic flux towards orsellinic acid production based on the cellular demand for it and its derivatives. For instance, in other biosynthetic pathways, high concentrations of the end product can allosterically inhibit the first enzyme in the sequence, thus conserving energy and substrates when the product is no longer needed. study.com

Environmental and Genetic Factors Influencing Production

The production of orsellinic acid is significantly influenced by both genetic and environmental factors.

Genetic Factors: The primary genetic determinants of orsellinic acid biosynthesis are the genes encoding the non-reducing polyketide synthases (NR-PKSs) that catalyze its formation. In Aspergillus nidulans, the gene orsA (AN7909.4) has been identified as the PKS responsible for orsellinic acid synthesis. nih.gov Studies involving targeted gene deletions have shown that orsA alone is necessary and sufficient for the production of orsellinic acid. nih.gov In other fungi, such as a stereaceous basidiomycete, two distinct NR-PKS genes, PKS1 and PKS2, have been identified and confirmed to encode for orsellinic acid synthases. nih.gov The presence of multiple genes for the same function suggests a degree of redundancy to secure this important metabolic step. nih.gov

Environmental Factors: The culture conditions play a pivotal role in the production of orsellinic acid and its derivatives. In Aspergillus nidulans, the production of orsellinic acid and the downstream metabolites F-9775 A and B can be induced by cultivating the fungus in stationary Czapek media. nih.gov The composition of the growth medium, including the sources of carbon and nitrogen, pH, and temperature, are known to significantly impact secondary metabolism in fungi. Furthermore, co-cultivation of different microbial species can trigger the expression of otherwise silent gene clusters, leading to the production of novel compounds, including derivatives of orsellinic acid. researchgate.net For example, the production of F-9775 A and B in A. nidulans was observed during co-cultivation with an actinomycete. nih.gov

| Factor | Influence on Orsellinic Acid Biosynthesis | Organism(s) |

| Genetic | ||

| orsA gene | Encodes the orsellinic acid synthase. nih.gov | Aspergillus nidulans |

| PKS1 and PKS2 genes | Both encode for orsellinic acid synthases, indicating redundancy. nih.gov | Stereaceous basidiomycete BY1 |

| gcnE gene | Encodes a histone acetyltransferase that activates the ors gene cluster. | Aspergillus nidulans |

| VeA and MvlA proteins | Act as repressors of the ors gene cluster. | Aspergillus nidulans |

| Environmental | ||

| Culture Media | Stationary Czapek media can induce production. nih.gov | Aspergillus nidulans |

| Co-cultivation | Co-culture with other microbes can induce the production of derivatives. nih.govresearchgate.net | Aspergillus nidulans |

Downstream Metabolic Pathways of Orsellinic Acid

Orsellinic acid serves as a fundamental building block for a wide array of more complex natural products, most notably the meroterpenoids. nih.govresearchgate.net Its aromatic scaffold is readily modified by a variety of enzymes, leading to a significant diversification of chemical structures with diverse biological activities.

Meroterpenoid Biosynthesis Involving Orsellinic Acid

Meroterpenoids are hybrid natural products that are partially derived from the terpenoid pathway. In the context of orsellinic acid, the biosynthesis of meroterpenoids is initiated by the attachment of a prenyl group, typically a farnesyl or geranylgeranyl moiety, to the orsellinic acid core. This crucial step is catalyzed by a class of enzymes known as prenyltransferases. mdpi.comnih.gov

For instance, in the biosynthesis of ascochlorin (B1665193) and ascofuranone (B1665194) in Acremonium egyptiacum, the prenyltransferase AscA attaches a farnesyl diphosphate (FPP) group to the C-3 position of the orsellinic acid skeleton. mdpi.comusda.gov Similarly, in a stereaceous basidiomycete, the prenyltransferase BYPB utilizes orsellinic acid as a substrate for prenylation. nih.gov

Following the initial prenylation, the linear meroterpenoid intermediate can undergo a series of further enzymatic modifications that contribute to the vast structural diversity of this class of compounds. These modifications include:

Cyclization: Terpene cyclases can catalyze the formation of various ring structures from the linear prenyl chain.

Oxidation: P450 monooxygenases and other oxidases can introduce hydroxyl groups or epoxides at various positions on both the polyketide and terpenoid moieties.

Chlorination: Halogenases can add chlorine atoms to the aromatic ring of orsellinic acid. mdpi.com

Acylation and Glycosylation: The addition of acyl or sugar groups can further modify the structure and properties of the final meroterpenoid. mdpi.com

These downstream modifications result in a wide range of bioactive molecules, including compounds with antitumor and antitrypanosomal activities. mdpi.com

| Enzyme Class | Function in Downstream Pathway | Example Enzyme | Resulting Modification |

| Prenyltransferase | Attaches a prenyl group to orsellinic acid. mdpi.com | AscA | Farnesylation |

| Prenyltransferase | Transfers a prenyl group to orsellinic acid. nih.gov | BYPB | Prenylation |

| Terpene Cyclase | Catalyzes the formation of ring structures from the prenyl chain. | AscF | Monocyclic ring formation |

| P450 Monooxygenase | Introduces hydroxyl groups. | - | Hydroxylation |

| Halogenase | Adds halogen atoms to the aromatic ring. mdpi.com | AscD | Chlorination |

Depside Formation from Orsellinic Acid Units

Depsides are a class of polyphenolic compounds formed by the esterification of two or more hydroxybenzoic acid units. Orsellinic acid is a common precursor for the biosynthesis of these molecules. The formation of a depside bond, which is an ester linkage, between orsellinic acid units is a critical step in the diversification of this polyketide's structural landscape.

The biosynthesis of depsides from orsellinic acid is a complex process catalyzed by specific enzymes, often non-reducing polyketide synthases (NR-PKSs) themselves or other associated enzymes. researchgate.netresearchgate.net These enzymes facilitate the condensation reaction where the carboxyl group of one orsellinic acid molecule esterifies a hydroxyl group of a second orsellinic acid molecule. For instance, the depside lecanoric acid is formed from two molecules of orsellinic acid. researchgate.net

The enzymatic machinery responsible for depside formation can possess different catalytic domains to carry out this function. In some cases, a thioesterase (TE) domain at the C-terminus of an NR-PKS is responsible for both the release of the polyketide chain and the catalysis of the ester bond formation between two identical or different polyketide units. In other instances, a starter-unit acyltransferase (SAT) domain has been found to catalyze this intermolecular esterification.

Further structural diversity is achieved through the formation of depsidones, which are derived from depsides. This transformation involves an intramolecular oxidative cyclization that forms an ether linkage between the two aromatic rings of the depside. This reaction is typically catalyzed by a cytochrome P450 monooxygenase. researchgate.netresearchgate.net

Orsellinic Acid Catabolism and Breakdown Mechanisms

The breakdown of orsellinic acid in biological systems involves a series of enzymatic steps that modify and ultimately cleave its aromatic ring structure. These catabolic pathways are essential for the recycling of carbon and energy within the organism. The primary mechanisms include enzymatic hydroxylation, decarboxylation, and subsequent aromatic ring cleavage.

Enzymatic Hydroxylation of Orsellinic Acid

A key initial step in the catabolism of orsellinic acid is the introduction of additional hydroxyl groups onto the aromatic ring. This process, known as hydroxylation, is catalyzed by monooxygenase enzymes. For example, in the biosynthesis of the bibenzoquinone oosporein (B1530899), orsellinic acid is hydroxylated by a salicylate hydroxylase-like enzyme, OpS4, to form 6-methyl-1,2,4-benzenetriol. This hydroxylation reaction is a crucial prerequisite for subsequent oxidative reactions.

Cytochrome P450 monooxygenases are another important class of enzymes involved in the hydroxylation of phenolic compounds. nih.govproquest.com These enzymes can introduce hydroxyl groups at various positions on the aromatic ring, leading to a variety of hydroxylated derivatives that can then enter different catabolic pathways.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant catabolic fate for orsellinic acid. This reaction is catalyzed by the enzyme orsellinate decarboxylase (EC 4.1.1.58), which converts orsellinic acid (2,4-dihydroxy-6-methylbenzoate) into orcinol (3,5-dihydroxytoluene) and carbon dioxide. researchgate.net

This enzymatic decarboxylation is a key step in the biosynthesis of various natural products where orcinol serves as a precursor. The orsellinate decarboxylase belongs to the family of carboxy-lyases and has been identified in various microorganisms, including fungi like Aspergillus nidulans (where the gene is designated as orsB) and bacteria such as Arthrobacter sp.. nih.govresearchgate.net The decarboxylation of orsellinic acid effectively channels it away from depside formation and towards the synthesis of other classes of metabolites.

| Enzyme | Gene (Organism) | EC Number | Reaction | Product |

| Orsellinate decarboxylase | orsB (Aspergillus nidulans) | 4.1.1.58 | Decarboxylation | Orcinol |

| Orsellinate decarboxylase | (Arthrobacter sp. K8) | - | Decarboxylation | Orcinol |

Aromatic Ring Cleavage Processes

The final stage in the catabolism of orsellinic acid and its derivatives is the cleavage of the aromatic ring, which leads to the formation of aliphatic compounds that can enter central metabolic pathways. This process typically occurs after the molecule has been appropriately modified by hydroxylation.

The direct ring cleavage of orsellinic acid itself is not well-documented. Instead, its catabolites, such as the trihydroxytoluene derivative formed from orcinol, are the substrates for ring-cleaving dioxygenase enzymes. For instance, the degradation of orcinol in Aspergillus niger proceeds through its hydroxylation to 2,3,5-trihydroxytoluene. This trihydroxylated intermediate is then a suitable substrate for a dioxygenase that catalyzes the cleavage of the aromatic ring.

Dioxygenases are classified based on their mode of ring fission. Intradiol dioxygenases cleave the bond between two adjacent hydroxyl groups, while extradiol dioxygenases cleave the bond adjacent to a hydroxyl group. The degradation of 2,3,5-trihydroxytoluene in Pseudomonas putida is initiated by a 2,3,5-trihydroxytoluene-1,2-oxygenase, which is an intradiol dioxygenase. researchgate.net This enzymatic cleavage results in the formation of an unsaturated aliphatic acid, which is then further metabolized to central metabolic intermediates like acetate and pyruvate. researchgate.net

The general pathway for the aerobic degradation of such aromatic compounds involves the following key steps:

Hydroxylation: Introduction of hydroxyl groups to create a catechol, resorcinol, or hydroquinone derivative.

Ring Cleavage: Dioxygenase-catalyzed opening of the aromatic ring to form an aliphatic acid.

Further Metabolism: Conversion of the ring-opened product into intermediates of the tricarboxylic acid (TCA) cycle.

| Catabolite | Key Enzyme | Enzyme Type | Cleavage Product | Organism |

| 2,3,5-Trihydroxytoluene | 2,3,5-Trihydroxytoluene-1,2-oxygenase | Intradiol Dioxygenase | 2,4,6-trioxoheptanoate | Pseudomonas putida |

| 1,2,4-Trihydroxybenzene derivatives | 1,2,4-Trihydroxybenzene 1,2-dioxygenase | Intradiol Dioxygenase | Muconic acid derivatives | Phanerochaete chrysosporium nih.gov |

Chemical Synthesis and Derivatization Strategies of Orsellinic Acid

Total Synthesis Approaches for Orsellinic Acid

The total synthesis of orsellinic acid has been approached through various routes, reflecting the evolution of synthetic organic chemistry. Early methods often involved classical aromatic chemistry, while more recent approaches have focused on efficiency and biomimetic strategies.

One notable synthetic approach involves the reaction of 3,5-dimethoxyfluorobenzene with an n-alkyl-lithium compound, followed by carbonation, to produce homologous orsellinic acid dimethyl ethers. These intermediates can then be demethylated to yield orsellinic acid. This method provides a versatile route to various 6-alkyl-substituted orsellinic acid derivatives.

Biogenetic-type syntheses have also been explored, mimicking the polyketide pathway of its natural biosynthesis. rsc.org These approaches often involve the cyclization of a linear polyketo-chain, constructed through sequential Claisen condensations or related carbon-carbon bond-forming reactions. Such biomimetic strategies not only provide access to the natural product but also offer insights into its biosynthetic pathway.

Another synthetic strategy involves the use of readily available starting materials that can be elaborated through a series of aromatic substitution and functional group manipulation reactions. For instance, the appropriate substitution pattern can be built upon a simple benzene (B151609) ring through a sequence of nitration, reduction, halogenation, and hydroxylation reactions, ultimately leading to the orsellinic acid core. The specific sequence of these reactions is crucial to ensure the correct regiochemistry of the final product.

The table below summarizes some of the key starting materials and general approaches for the total synthesis of orsellinic acid.

| Starting Material | General Approach | Key Reactions |

| 3,5-Dimethoxyfluorobenzene | Aromatic lithiation and carbonation followed by demethylation | Organolithium chemistry, Carbonation, Ether cleavage |

| Poly-β-keto esters | Biomimetic cyclization | Claisen condensation, Aldol condensation, Aromatization |

| Substituted benzenes | Stepwise functionalization | Nitration, Reduction, Halogenation, Nucleophilic aromatic substitution |

Synthetic Methodologies for Orsellinic Acid Derivatives

The derivatization of orsellinic acid is a key strategy for exploring its chemical space and developing new compounds with tailored biological activities. The presence of multiple hydroxyl groups and a carboxylic acid function offers numerous handles for chemical modification.

Esterification Reactions to Form Orsellinic Acid Esters

The carboxylic acid group of orsellinic acid is a prime site for modification through esterification. This reaction is typically achieved by reacting orsellinic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol can be varied to introduce a wide range of ester functionalities, thereby modulating the lipophilicity and steric properties of the resulting molecule. The synthesis of melleolides, for instance, involves the esterification of orsellinic acid with protoilludane sesquiterpene alcohols.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Orsellinic acid | Alcohol (R-OH) | Fischer Esterification (acid-catalyzed) | Orsellinic acid ester (Orsellinate) |

| Orsellinic acid | Alkyl halide (R-X) | Williamson Ether Synthesis (on carboxylate) | Orsellinic acid ester (Orsellinate) |

Dimerization via Phenolic Coupling Reactions (e.g., Ullmann Reaction, Oxidative Coupling)

The phenolic rings of orsellinic acid can undergo dimerization to form biaryl structures. Oxidative coupling is a common method to achieve this, often employing metal-based oxidizing agents or enzymatic catalysts to generate phenoxy radicals that subsequently couple. mdpi.com This approach can lead to the formation of C-C or C-O bonds between the monomeric units.

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides a more controlled method for the synthesis of symmetrical and unsymmetrical biaryls. researchgate.netnih.govresearchgate.netmdpi.commdpi.com In the context of orsellinic acid, a halogenated derivative would be required as a substrate for this reaction. The reaction conditions, including the copper source, ligands, and temperature, can be tuned to optimize the yield of the desired dimer. The formation of C-C coupled orsellinic acid derivative dimers has been reported in natural products like sporormielones. nih.gov

| Monomer | Reaction Type | Key Reagents | Dimer Type |

| Orsellinic acid | Oxidative Coupling | Oxidizing agents (e.g., FeCl3, enzymes) | C-C or C-O linked biaryl |

| Halogenated Orsellinic acid | Ullmann Reaction | Copper catalyst, base | C-C linked biaryl |

Prenylation of Orsellinic Acid

Prenylation, the attachment of a prenyl group (a five-carbon isoprenoid unit), is a common modification of natural products that often enhances their biological activity. nih.gov In orsellinic acid, prenylation can occur at the aromatic ring, typically at a carbon atom activated by the hydroxyl groups. This reaction can be carried out using prenylating agents such as prenyl bromide in the presence of a base or through enzymatic catalysis using prenyltransferases. The regioselectivity of prenylation can be influenced by the reaction conditions and the specific enzyme used.

Regioselective Functionalization and Modification

Due to the presence of multiple reactive sites, the regioselective functionalization of orsellinic acid presents a significant synthetic challenge. Protecting group strategies are often employed to selectively block certain hydroxyl groups while allowing others to react. For example, the most acidic phenolic hydroxyl group (at C2) can be selectively protected, enabling modification at the less reactive hydroxyl groups.

Furthermore, the electronic nature of the substituents on the aromatic ring directs the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl groups are strongly activating and ortho-, para-directing, which can be exploited to introduce additional functional groups at specific positions on the ring.

Structure-Activity Relationship (SAR) Studies in Synthetic Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of more potent and selective analogs. For orsellinic acid derivatives, SAR studies have focused on how modifications to the core structure impact their biological effects.

Modification of the carboxylic acid group, for instance through esterification, can significantly alter the compound's polarity and ability to cross cell membranes, which in turn affects its bioavailability and activity. The nature of the ester group can be systematically varied to probe the optimal size, shape, and electronic properties for a particular biological target.

Alterations to the phenolic hydroxyl groups, such as methylation or acylation, can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often critical for binding to biological macromolecules. The number and position of free hydroxyl groups are frequently key determinants of antioxidant and enzyme inhibitory activities.

The introduction of substituents on the aromatic ring, such as alkyl, halogen, or nitro groups, can impact the electronic properties of the molecule and its steric interactions with a target. Prenylation, as mentioned earlier, is a well-known modification that often enhances biological activity by increasing lipophilicity and providing additional binding interactions.

Dimerization of orsellinic acid can lead to compounds with significantly different biological profiles compared to the monomer. The linker length and the points of attachment in the dimer can be varied to explore the optimal spatial arrangement for interacting with a biological target.

The table below provides a general overview of the expected impact of various structural modifications on the biological activity of orsellinic acid analogs, based on general principles of medicinal chemistry and SAR studies of related phenolic compounds.

| Modification | Structural Change | Potential Impact on Biological Activity |

| Esterification of Carboxylic Acid | Increased lipophilicity, altered polarity | Modified bioavailability, altered target binding |

| Alkylation/Acylation of Hydroxyls | Decreased hydrogen bonding capacity | Reduced antioxidant activity, altered enzyme inhibition |

| Ring Substitution (e.g., Halogenation) | Altered electronics and sterics | Modified binding affinity and selectivity |

| Prenylation | Increased lipophilicity, added bulk | Enhanced membrane permeability, new binding interactions |

| Dimerization | Increased molecular size and complexity | Potentially novel mechanisms of action, altered target specificity |

Analytical Methodologies for Orsellinic Acid Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture. nih.gov For Orsellinic acid, both high-performance liquid chromatography and thin-layer chromatography are pivotal for its isolation and quantitative analysis from complex natural extracts. psu.edumdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of Orsellinic acid. nih.gov The development of a robust HPLC method is crucial for achieving accurate and reproducible results.

Column and Mobile Phase Selection: Reversed-phase HPLC is commonly employed for the analysis of Orsellinic acid. sielc.comru.ac.th A typical setup involves a C18 column, which provides a nonpolar stationary phase. ru.ac.thresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often acidified to improve the peak shape and retention of the acidic analyte. sielc.comru.ac.thmdpi.com The use of phosphoric acid or formic acid in the mobile phase is common; formic acid is particularly suitable for applications where the eluent is directed to a mass spectrometer for detection. sielc.com

Elution and Detection: Both isocratic and gradient elution methods can be utilized. ru.ac.th A gradient elution, where the composition of the mobile phase is changed over time, is often preferred for complex samples to achieve better separation of multiple components. ru.ac.th For instance, a gradient starting with a lower concentration of the organic solvent and gradually increasing it allows for the sequential elution of compounds with varying polarities. ru.ac.th Detection is typically carried out using a UV detector, with wavelengths around 254 nm and 265 nm being effective for Orsellinic acid and related phenolic compounds. ru.ac.th

Method Validation: A developed HPLC method must be validated to ensure its reliability. researchgate.net This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy/recovery. researchgate.net

| Parameter | Description | Typical Conditions for Orsellinic Acid Analysis |

| Column | Stationary phase for separation | C18 (250 x 4.0 mm, 5 µm) ru.ac.th |

| Mobile Phase | Solvent system to move the analyte through the column | Acetonitrile/Methanol and acidified water (e.g., with 1% phosphoric acid or formic acid) sielc.comru.ac.th |

| Elution Mode | Method of passing the mobile phase through the column | Gradient or Isocratic ru.ac.th |

| Flow Rate | Speed of the mobile phase | Typically around 1.0 ml/min ru.ac.thresearchgate.net |

| Detection | Method for visualizing the separated analyte | UV detection at 254 nm or 265 nm ru.ac.th |

| Internal Standard | A reference compound added to the sample for quantification | Benzoic acid ru.ac.th |

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for the qualitative analysis and screening of Orsellinic acid in natural extracts. mdpi.comsilicycle.com It is particularly useful for monitoring the progress of chemical reactions or the fractions from column chromatography. nih.gov

Principle and Procedure: In TLC, a solid adsorbent material, such as silica (B1680970) gel or alumina, is coated onto a solid support like a glass or aluminum plate to act as the stationary phase. nih.govaga-analytical.com.pl The sample is applied as a small spot near the bottom of the plate. The plate is then placed in a closed chamber with a shallow layer of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and as it passes over the sample spot, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. nih.gov

Solvent Systems and Visualization: The choice of the mobile phase is critical for achieving good separation. For phenolic compounds like Orsellinic acid, solvent systems often consist of a mixture of a nonpolar solvent, a more polar solvent, and an acid to improve the spot shape. mdpi.com After the development of the chromatogram, the separated spots can be visualized under UV light or by spraying with a suitable reagent, such as vanillin-sulfuric acid, followed by heating. up.ac.za The position of a compound on the developed chromatogram is characterized by its retention factor (Rf) value.

TLC can also be coupled with bioassays in a technique called bioautography to identify antimicrobial compounds in a mixture. nih.gov

| Parameter | Description | Typical Application for Orsellinic Acid |

| Stationary Phase | Adsorbent material | Silica gel or Alumina plates nih.govaga-analytical.com.pl |

| Mobile Phase | Eluting solvent system | Mixtures like toluene-ethyl acetate-formic acid or ethyl acetate-water-formic acid-acetic acid mdpi.com |

| Application | Purpose of the analysis | Reaction monitoring, screening of extracts, purity assessment silicycle.com |

| Visualization | Method to see the separated spots | UV light, spraying reagents (e.g., vanillin-sulfuric acid) up.ac.za |

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is an indispensable tool in chemistry for determining the structure of unknown compounds. jchps.comresearchgate.netslideshare.net For Orsellinic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for its complete structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com

¹H NMR Spectroscopy: Proton NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of Orsellinic acid would show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl and carboxylic acid protons. rsc.org The splitting patterns of the aromatic protons can help determine their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. rsc.org The spectrum of Orsellinic acid will show signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon. The chemical shifts of the aromatic carbons are indicative of the attached functional groups.

| Technique | Information Provided | Application to Orsellinic Acid |

| ¹H NMR | Number, environment, and connectivity of protons | Identifies aromatic, methyl, and hydroxyl/carboxyl protons and their relationships. rsc.org |

| ¹³C NMR | Number and type of carbon atoms | Identifies aromatic, methyl, and carboxyl carbons. rsc.org |

| 2D NMR | Connectivity between atoms | Confirms the attachment of the methyl and hydroxyl groups to the benzoic acid core. |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchps.com It provides information about the molecular weight and the elemental composition of a compound. nih.gov

The mass spectrum of Orsellinic acid will show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the molecular formula. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like Orsellinic acid. nih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation. psu.edu

In an ESI-MS/MS experiment, the deprotonated molecule [M-H]⁻ of Orsellinic acid is generated in the ion source, and its m/z is measured. This ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.netresearchgate.net The pattern of these fragment ions is characteristic of the molecule's structure and can be used for its unambiguous identification, even in complex mixtures. psu.edumdpi.com Common fragmentations for Orsellinic acid involve the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.netresearchgate.net

| Technique | Ionization Method | Information Provided | Key Fragments for Orsellinic Acid [M-H]⁻ |

| ESI-MS/MS | Electrospray Ionization | Molecular weight and structural information through fragmentation patterns | Loss of H₂O, loss of CO₂ researchgate.netresearchgate.net |

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a crucial tool for the unambiguous identification and structural elucidation of "Benzoic acid, 2,4,6-trihydroxy-3-methyl-", also known as orsellinic acid, and its derivatives in complex biological extracts. nih.goviaph.es This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the determination of elemental compositions and differentiation between isobaric compounds. iaph.esnih.gov

In the analysis of natural products, techniques such as Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS) are frequently employed. researchgate.net For orsellinic acid, analysis is typically performed in negative ionization mode, detecting the deprotonated molecule [M-H]⁻. researchgate.netrsc.org

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion of orsellinic acid reveal characteristic fragmentation patterns. A common fragmentation pathway involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, a characteristic fragmentation for phenolic acids. The high resolution of the mass spectrometer is key to confirming the elemental composition of both the precursor and product ions. iaph.es For instance, the deprotonated molecule of orsellinic acid is observed with a specific mass-to-charge ratio (m/z), and its fragmentation yields product ions that are indicative of its structure. researchgate.netrsc.org

Table 1: Illustrative HR-MS Data for Orsellinic Acid ([M-H]⁻)

| Ion Description | Observed m/z |

|---|---|

| [M-H]⁻ | 167 |

| [M-H-CO₂]⁻ | 123 |

This table is generated based on typical fragmentation patterns for phenolic acids and may not reflect specific experimental data.

Researchers utilize HR-MS not only for identification but also for metabolite profiling in organisms that produce orsellinic acid, such as lichens and fungi. researchgate.net The high accuracy and resolution allow for the confident identification of orsellinic acid and related metabolites in complex mixtures. researchgate.netijpsm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the detection and characterization of orsellinic acid. This method measures the absorption of UV and visible light by the molecule, which is dependent on its electronic structure. thaiscience.info Orsellinic acid, containing a substituted benzene ring with hydroxyl and carboxyl groups, exhibits characteristic absorption bands in the UV region. northwestern.edu These chromophores, specifically the aromatic ring and the carbonyl group, undergo π → π* and n → π* electronic transitions upon absorbing UV radiation. researchgate.net

The UV spectrum of orsellinic acid, like other benzoic acid derivatives, is influenced by the solvent and the pH of the medium, which can affect the ionization state of the phenolic hydroxyl and carboxylic acid groups. thaiscience.inforsc.org In a typical analysis, the spectrum is recorded in a solvent like methanol or ethanol. The resulting spectrum displays specific wavelengths of maximum absorbance (λmax), which are valuable for identification purposes. rsc.orgru.ac.th

For instance, the UV spectrum of orsellinic acid isolated from natural sources has been reported with distinct absorption maxima. These values are often used in conjunction with chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), where a UV-Vis detector is set to a specific wavelength corresponding to a λmax of the compound for its detection and quantification. ru.ac.th

Table 2: UV-Vis Absorption Maxima for Benzoic Acid Derivatives

| Compound | Solvent/Conditions | λmax (nm) |

|---|---|---|

| Benzoic Acid | Acidic Mobile Phase | 194, 230, 274 |

| Benzoic Acid | Water (Acidic pH) | ~230, ~274 |

| Benzoic Acid | Water (Basic pH) | ~225, ~269 |

| Orsellinic Acid | Methanol | 265 |

Data compiled from various sources for illustrative purposes. Specific values can vary based on experimental conditions. rsc.orgru.ac.thsielc.com

The featureless nature of UV-Vis absorption spectra for complex mixtures of natural organic matter often necessitates prior separation by chromatography. northwestern.edu However, for purified samples, the position and intensity of the absorption bands provide valuable structural information. copernicus.org

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. nih.govresearchgate.net These methods are based on the differential absorption of left and right circularly polarized light by a chiral compound. nih.gov Benzoic acid, 2,4,6-trihydroxy-3-methyl- (orsellinic acid) itself is an achiral molecule and therefore does not exhibit a CD or ECD spectrum.

However, many natural products are derivatives of orsellinic acid, such as esters or depsides, which can be chiral. For these chiral derivatives, CD and ECD spectroscopy become indispensable tools for stereochemical assignment. mdpi.commdpi.com The ECD spectrum of a molecule is highly sensitive to its three-dimensional structure, including the spatial arrangement of its chromophores. nih.gov

The process of determining absolute configuration using ECD typically involves comparing the experimentally measured spectrum with a theoretically calculated spectrum. nih.govnih.gov Quantum chemical calculations, often using Time-Dependent Density Functional Theory (TDDFT), are performed to generate theoretical ECD spectra for different possible stereoisomers of the molecule. nih.gov The absolute configuration is assigned by identifying the calculated spectrum that best matches the experimental one. mdpi.comnih.gov

Quantitative Analysis Methodologies in Research

The quantification of orsellinic acid in various matrices, such as lichen extracts or fermentation broths, is predominantly achieved using High-Performance Liquid Chromatography (HPLC). ru.ac.th This technique offers high sensitivity, selectivity, and reproducibility for the analysis of organic acids. shimadzu.comresearchgate.net

A common approach involves Reversed-Phase HPLC (RP-HPLC) coupled with a UV detector. ru.ac.thhitachi-hightech.com The separation is typically performed on a C18 column. ru.ac.th The mobile phase usually consists of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. ru.ac.thsielc.com The acidic conditions, often achieved by adding formic acid or phosphoric acid, are necessary to suppress the ionization of the carboxylic acid group of orsellinic acid, ensuring good peak shape and retention on the nonpolar stationary phase. ru.ac.thsielc.com

Detection is most commonly carried out by monitoring the UV absorbance at a wavelength corresponding to one of the absorption maxima of orsellinic acid, for example, around 265 nm. ru.ac.th For quantification, an external standard calibration curve is typically constructed. ru.ac.th This involves preparing a series of standard solutions of pure orsellinic acid at known concentrations and injecting them into the HPLC system. The peak area of the analyte is then plotted against its concentration to generate a calibration curve. The concentration of orsellinic acid in an unknown sample is determined by comparing its peak area to this curve. researchgate.netmdpi.com

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. ru.ac.thresearchgate.net In some studies, an internal standard, such as benzoic acid, may be used to improve the accuracy and precision of the quantification. ru.ac.th

Table 3: Common Parameters for Quantitative HPLC Analysis of Orsellinic Acid

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient or isocratic elution with acidified water/methanol or acetonitrile |

| Detector | UV-Vis |

| Detection Wavelength | ~265 nm |

| Quantification | External standard calibration |

This table summarizes common conditions reported in research literature. ru.ac.th

Biological Activities and Mechanistic Investigations of Orsellinic Acid

Molecular Mechanisms of Action

The biological effects of Orsellinic Acid are rooted in its ability to interact with and modulate various cellular components, including enzymes and critical signaling pathways that govern cellular responses to stimuli.

Enzyme Modulation and Inhibition Studies

Orsellinic Acid and its derivatives have been shown to interact with various enzymes, demonstrating both inhibitory and activating effects, which are crucial to its biological activities. A key area of investigation has been its effect on tyrosinase, an enzyme involved in melanin production.

One study evaluated the influence of Orsellinic Acid and a series of its ester derivatives (orsellinates) on mushroom tyrosinase activity. At a concentration of 0.50 mM, Orsellinic Acid itself was found to be an inhibitor of the enzyme's diphenolase activity. The study revealed that modifying the alkyl chain of the orsellinate esters had a pronounced impact on their interaction with the enzyme. While esters with smaller alkyl chains, such as methyl and ethyl orsellinates, acted as activators, those with longer or more complex chains, like n-butyl and n-octyl orsellinates, behaved as inhibitors nih.govjddtonline.info. The inhibitory effect was observed to increase with the elongation of the alkyl chain, suggesting that the enzyme's hydrophobic site can accommodate these larger structures nih.govjddtonline.info.

Furthermore, research into the anti-inflammatory properties of an Orsellinic Acid derivative isolated from Chaetomium elatum has shown that it can decrease the protein level of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated microglial cells nih.govacs.org. COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are significant mediators of inflammation nih.govacs.org. This finding directly links the Orsellinic Acid structure to the modulation of a critical inflammatory enzyme.

Table 1: Effect of Orsellinic Acid and its Derivatives on Mushroom Tyrosinase Activity

| Compound | Concentration (mM) | Effect on Tyrosinase |

|---|---|---|

| Orsellinic Acid | 0.50 | Inhibition |

| Methyl Orsellinate | 0.50 | Activation |

| Ethyl Orsellinate | 0.50 | Activation |

| n-Propyl Orsellinate | 0.50 | Activation |

| n-Butyl Orsellinate | 0.50 | Inhibition |

| iso-Propyl Orsellinate | 0.50 | Inhibition |

| n-Pentyl Orsellinate | 0.50 | Inhibition |

| n-Hexyl Orsellinate | 0.50 | Inhibition |

| n-Octyl Orsellinate | 0.50 | Inhibition |

This table is based on data from a study evaluating the tyrosinase-related activity of Orsellinic Acid and its derivatives nih.govjddtonline.info.

Interaction with Cellular Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of Orsellinic Acid are significantly mediated by its interaction with crucial intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

A key study investigating an Orsellinic Acid derivative demonstrated its potent anti-neuroinflammatory activity by directly targeting these pathways in LPS-activated BV-2 microglial cells. The results indicated that the compound suppresses the expression of Toll-like receptor 4 (TLR4) and NF-κB nih.govacs.org. Mechanistically, it was shown to prevent the phosphorylation of the inhibitor of NF-κB (IκB), a critical step that precedes NF-κB activation and its translocation to the nucleus nih.govacs.org. By inhibiting IκB phosphorylation, the Orsellinic Acid derivative effectively blocks the downstream signaling cascade that leads to the production of inflammatory mediators.

In the same study, the compound was also found to suppress the phosphorylation of p38 MAPK. The p38 MAPK pathway is another major signaling cascade that is activated by inflammatory stimuli like LPS and plays a vital role in regulating the synthesis of pro-inflammatory cytokines and enzymes such as COX-2 nih.govacs.org. This dual inhibition of both the NF-κB and p38 MAPK pathways highlights a multi-pronged mechanism through which Orsellinic Acid derivatives can exert their anti-inflammatory effects.

Antioxidant Properties and Mechanisms

Orsellinic Acid, as a phenolic compound, possesses notable antioxidant properties. This activity is primarily attributed to its ability to neutralize free radicals, a capacity intrinsically linked to its chemical structure, particularly the arrangement of its phenolic hydroxyl groups.

Free Radical Scavenging Activity

The capacity of Orsellinic Acid and its derivatives to scavenge free radicals has been evaluated using methods such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In these tests, Orsellinic Acid consistently demonstrates significant antioxidant activity.

Studies have compared the scavenging activity of Orsellinic Acid to its parent compound, lecanoric acid, and its ester derivatives (orsellinates). The results show that Orsellinic Acid itself is a potent free radical scavenger. However, the esterification of its carboxyl group to form orsellinates leads to a significant reduction in this scavenging activity. This suggests that the free carboxyl group is important for its antioxidant capacity. Despite this reduction, all tested orsellinates still exhibited scavenging ability, which was influenced by the structure of the alkyl chain. For instance, an increase in the length of a linear alkyl chain from methyl to n-butyl resulted in a rise in antioxidant activity.

Table 2: Free Radical Scavenging Activity of Orsellinic Acid and Related Compounds

| Compound | Scavenging Activity (DPPH assay) |

|---|---|

| Lecanoric Acid | More active than Orsellinates |

| Orsellinic Acid | More active than Orsellinates |

| Methyl Orsellinate | Less active than Orsellinic Acid |

| Ethyl Orsellinate | Less active than Orsellinic Acid |

| n-Propyl Orsellinate | Less active than Orsellinic Acid |

| n-Butyl Orsellinate | Less active than Orsellinic Acid |

| iso-Propyl Orsellinate | More active than n-Propyl Orsellinate |

| tert-Butyl Orsellinate | More active than n-Butyl Orsellinate |

This table summarizes the relative DPPH radical scavenging activities based on findings from comparative studies.

Role of Phenolic Hydroxyl Groups in Antioxidant Activity

The antioxidant mechanism of phenolic compounds like Orsellinic Acid is fundamentally based on their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to a free radical, thereby neutralizing it. This process typically follows mechanisms such as Hydrogen Atom Transfer (HAT). The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring, making it much less reactive than the original free radical.

Anti-inflammatory Activity Mechanisms

The anti-inflammatory activity of Orsellinic Acid is a direct consequence of the molecular mechanisms detailed previously. By modulating key enzymes and signaling pathways involved in the inflammatory cascade, Orsellinic Acid and its derivatives can effectively attenuate the inflammatory response.

The primary mechanisms underpinning this activity include:

Downregulation of Pro-inflammatory Enzymes : As established, an Orsellinic Acid derivative has been shown to decrease the protein levels of COX-2. By reducing the expression of this enzyme, it curtails the production of prostaglandins, which are potent mediators of inflammation, pain, and fever nih.govacs.org.

Inhibition of Key Inflammatory Signaling Pathways : The demonstrated ability of an Orsellinic Acid derivative to suppress the NF-κB and p38 MAPK signaling pathways is a cornerstone of its anti-inflammatory action nih.govacs.org. The NF-κB pathway controls the transcription of a wide array of pro-inflammatory genes, including those for cytokines (like TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. The p38 MAPK pathway also plays a crucial role in the expression of these inflammatory mediators. By inhibiting these central pathways, Orsellinic Acid derivatives can block a broad spectrum of inflammatory outputs.

Reduction of Inflammatory Mediators : The suppression of the NF-κB and MAPK pathways leads to a subsequent reduction in the production of various inflammatory mediators. Research has confirmed that treatment with an Orsellinic Acid derivative leads to a decrease in nitric oxide (NO), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in LPS-stimulated microglial cells nih.govacs.org.

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzoic acid, 2,4,6-trihydroxy-3-methyl- |

| Orsellinic Acid |

| Lecanoric Acid |

| Methyl Orsellinate |

| Ethyl Orsellinate |

| n-Propyl Orsellinate |

| n-Butyl Orsellinate |

| iso-Propyl Orsellinate |

| n-Pentyl Orsellinate |

| n-Hexyl Orsellinate |

| n-Octyl Orsellinate |

| tert-Butyl Orsellinate |

| Gallic Acid |

| Orcinol (B57675) |

| Prostaglandins |

| Nitric Oxide |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

Cytotoxic and Antiproliferative Activity Mechanisms

Orsellinic acid and its synthetic derivatives, known as orsellinates, have been investigated for their cytotoxic potential. A key finding from these studies is the correlation between the compound's lipophilicity and its cytotoxic activity. Research using the brine shrimp lethality test demonstrated that elongating the ester chain of orsellinates leads to an increase in lipophilicity (log P), which in turn causes a rise in cytotoxic activity. nih.govnih.gov

For instance, hexyl orsellinate exhibited the highest cytotoxic activity among a series of methyl to hexyl orsellinates, with a median lethal concentration (LC50) of 31 μM. nih.govnih.gov Conversely, compounds with branched chains, such as iso-propyl, sec-butyl, and tert-butyl orsellinates, were found to be less active than their linear-chain counterparts. This suggests that the structural shape and lipid solubility are critical determinants of this biological activity. Additionally, the presence of a hydroxyl group at the C-4 position appears to be important for the cytotoxic effect of orsellinates against Artemia salina. nih.govnih.gov Mycotoxins derived from the fungus Penicillium aurantiogriseum, which include orsellinic acid derivatives, have also been noted for their anticancer effects mediated through diverse mechanisms. researchgate.net

| Compound | Chain Structure | Relative Cytotoxic Activity |

|---|---|---|

| Hexyl orsellinate | Linear | Highest (LC50 = 31 μM) |

| Pentyl orsellinate | Linear | High |

| Butyl orsellinate | Linear | Moderate |

| iso-Propyl orsellinate | Branched | Lower than linear counterpart |

| sec-Butyl orsellinate | Branched | Lower than linear counterpart |

The antiproliferative activity of orsellinic acid involves its ability to induce apoptosis, or programmed cell death. Research has shown that orsellinic acid can block neuronal apoptosis induced by Platelet-Activating Factor (PAF) independently of the traditional PAF G-protein coupled receptor. researchgate.net This indicates a direct anti-apoptotic action on specific cellular pathways.